molecular formula C27H32BrO2P B3058223 Phosphonium, (8-carboxyoctyl)triphenyl-, bromide CAS No. 88462-46-8

Phosphonium, (8-carboxyoctyl)triphenyl-, bromide

Cat. No.: B3058223
CAS No.: 88462-46-8
M. Wt: 499.4 g/mol
InChI Key: KPSRRRHHYOTMEU-UHFFFAOYSA-N
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Description

Phosphonium, (8-carboxyoctyl)triphenyl-, bromide is a chemical compound with the molecular formula C27H32BrO2P. It is known for its stability and hygroscopic nature. This compound is an intermediate in the synthesis of rumenic acid, a trans fatty acid that may potentially reduce the risk of cancer and cardiovascular diseases .

Mechanism of Action

Target of Action

The primary target of (8-Carboxyoctyl)triphenylphosphonium Bromide is the mitochondria of cells . The compound is known to preferentially associate with mitochondria when exposed to live mammalian cells in culture .

Mode of Action

(8-Carboxyoctyl)triphenylphosphonium Bromide, being a lipophilic cation, accumulates in the mitochondria of cells . This is facilitated by the conjugation of the compound to a hydrophobic molecule that serves to anchor the compound to the mitochondrial membrane .

Biochemical Pathways

The compound is an intermediate in synthesizing Rumenic Acid (R701590) , a trans fatty acid . Rumenic Acid is known to potentially reduce the risk of cancer and cardiovascular diseases . It may also prevent disease processes that lead to chronic inflammation, atherosclerosis, and diabetes .

Pharmacokinetics

Its lipophilic nature suggests that it may have good bioavailability due to its ability to cross biological membranes and accumulate in the mitochondria .

Result of Action

The compound’s action results in the synthesis of Rumenic Acid, which has potential therapeutic effects in reducing the risk of various diseases such as cancer, cardiovascular diseases, chronic inflammation, atherosclerosis, and diabetes .

Action Environment

The action, efficacy, and stability of (8-Carboxyoctyl)triphenylphosphonium Bromide are influenced by various environmental factors. For instance, its hygroscopic nature suggests that it may absorb moisture from the environment, which could potentially affect its stability and efficacy.

Preparation Methods

The synthesis of Phosphonium, (8-carboxyoctyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with an appropriate brominated octyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Phosphonium, (8-carboxyoctyl)triphenyl-, bromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosphonium, (8-carboxyoctyl)triphenyl-, bromide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in reducing the risk of cancer and cardiovascular diseases.

    Medicine: Research is ongoing to explore its potential in preventing disease processes that lead to chronic inflammation, atherosclerosis, and diabetes.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Phosphonium, (8-carboxyoctyl)triphenyl-, bromide can be compared with other similar compounds such as:

    Triphenylphosphine: A common reagent in organic synthesis.

    Phosphonium salts: A class of compounds with similar structures and reactivity.

The uniqueness of this compound lies in its specific structure, which allows it to be used as an intermediate in the synthesis of rumenic acid and other biologically active compounds .

Properties

IUPAC Name

8-carboxyoctyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31O2P.BrH/c28-27(29)22-14-3-1-2-4-15-23-30(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26;/h5-13,16-21H,1-4,14-15,22-23H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRRRHHYOTMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448255
Record name Phosphonium, (8-carboxyoctyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88462-46-8
Record name Phosphonium, (8-carboxyoctyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 8-bromooctanoic acid (1.0 g) in anhydrous toluene (3 mL) and add triphenylphosphine (1.21 g). Heat to reflux overnight. Separate the lower phase crystallize (ethanol/ethyl ether) to give (8-carboxyoctyl)triphenylphosphonium bromide (1.0 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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